Cas no 1805262-56-9 (Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate)

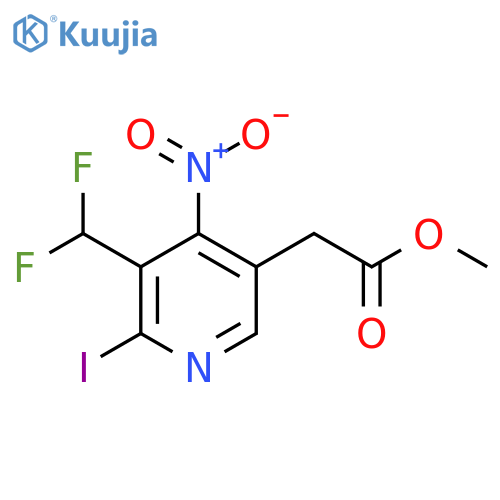

1805262-56-9 structure

商品名:Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate

CAS番号:1805262-56-9

MF:C9H7F2IN2O4

メガワット:372.064161539078

CID:4892808

Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate

-

- インチ: 1S/C9H7F2IN2O4/c1-18-5(15)2-4-3-13-9(12)6(8(10)11)7(4)14(16)17/h3,8H,2H2,1H3

- InChIKey: VOEQZQNOKGIGJL-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(F)F)C(=C(C=N1)CC(=O)OC)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 326

- トポロジー分子極性表面積: 85

- 疎水性パラメータ計算基準値(XlogP): 1.8

Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029023398-1g |

Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate |

1805262-56-9 | 95% | 1g |

$3,010.80 | 2022-04-01 | |

| Alichem | A029023398-500mg |

Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate |

1805262-56-9 | 95% | 500mg |

$1,617.60 | 2022-04-01 | |

| Alichem | A029023398-250mg |

Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate |

1805262-56-9 | 95% | 250mg |

$1,038.80 | 2022-04-01 |

Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

1805262-56-9 (Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate) 関連製品

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2230780-65-9(IL-17A antagonist 3)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量